3-(3-Pyridyl)-1-propanol Hydrochloride
Description
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Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
3-pyridin-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h1,3,5,7,10H,2,4,6H2;1H |
InChI Key |
CMDCGPYSQVTCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCO.Cl |
Origin of Product |
United States |
Oxidation to an Aldehyde and Subsequent Reactions:the Primary Alcohol Can Be Selectively Oxidized to the Corresponding Aldehyde, 3 3 Pyridyl Propanal, Using a Range of Modern Oxidizing Agents.passmyexams.co.uksavemyexams.comyoutube.combyjus.commild Reagents Like Pyridinium Chlorochromate Pcc , or Conditions for a Swern or Dess Martin Periodinane Oxidation Are Typically Used to Prevent Over Oxidation to the Carboxylic Acid.youtube.comthe Resulting Aldehyde is a Versatile Intermediate for Several Key C C and C N Bond Forming Reactions:
Retrosynthetic Analysis Utilizing 3-(3-Pyridyl)-1-propanol Hydrochloride as a Key Synthon
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. sigmaaldrich.com 3-(3-Pyridyl)-1-propanol hydrochloride is an excellent example of a "synthon," an idealized fragment that corresponds to a readily available reagent. sigmaaldrich.com
When a synthetic chemist examines a complex target molecule containing a 3-pyridylpropyl group, they can perform a "disconnection" at a strategic bond to simplify the structure. The choice of which bond to disconnect is guided by the reliability of the corresponding forward reaction.
Consider the hypothetical target molecule, N-Benzyl-4-(3-pyridyl)butanamine (TM-1) .
Target Molecule (TM-1):
A retrosynthetic analysis of TM-1 would proceed as follows:
C-N Disconnection: The final bond formed in the synthesis is often a C-N bond, as these are reliably made via methods like reductive amination. A disconnection across the C-N bond (highlighted in bold) of the secondary amine leads to two synthons: a nucleophilic amine and an electrophilic carbonyl.
TM-1 retrosynthesis=> 3-(3-Pyridyl)propanal + Benzylamine (B48309)
Functional Group Interconversion (FGI): The aldehyde, 3-(3-pyridyl)propanal, is not the simplest starting material. It is readily prepared by the oxidation of a primary alcohol. This step is known as a Functional Group Interconversion (FGI).
3-(3-Pyridyl)propanal FGI=> 3-(3-Pyridyl)-1-propanol
This analysis identifies 3-(3-Pyridyl)-1-propanol and benzylamine as the logical, commercially available starting materials for the synthesis of TM-1 . The forward synthesis would involve oxidizing the propanol (B110389) to the aldehyde, followed by reductive amination with benzylamine.
The table below outlines the retrosynthetic approach.
| Target Molecule (TM) | Disconnection/Transform | Synthons / Precursors | Synthetic Equivalent (Starting Material) |
| N-Benzyl-4-(3-pyridyl)butanamine | C-N Disconnection | 3-(3-Pyridyl)propyl cation synthon + Benzylamine anion synthon | 3-(3-Pyridyl)propanal + Benzylamine |
| 3-(3-Pyridyl)propanal | Functional Group Interconversion (FGI) | - | 3-(3-Pyridyl)-1-propanol |
This logical process of deconstruction demonstrates the power of retrosynthesis and highlights the role of 3-(3-Pyridyl)-1-propanol hydrochloride as a fundamental building block for accessing more complex nitrogen-containing molecules.
Chemical Reactivity and Derivatization Studies of 3 3 Pyridyl 1 Propanol Hydrochloride
Reactions Involving the Pyridine (B92270) Heterocycle
The pyridine ring in 3-(3-Pyridyl)-1-propanol is an electron-deficient system, a characteristic that is further intensified by the positive charge on the nitrogen atom in its hydrochloride salt form. wikipedia.orgbiosynce.com This electronic nature dictates its behavior in various chemical reactions.
The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electronegative nitrogen atom, which deactivates the ring system towards attack by electrophiles. wikipedia.orggcwgandhinagar.com This deactivation is comparable to that of nitrobenzene. wikipedia.org The situation is exacerbated in 3-(3-Pyridyl)-1-propanol Hydrochloride, as the protonated nitrogen atom (forming a pyridinium (B92312) ion) makes the ring even more electron-deficient and thus, highly unreactive towards electrophiles. gcwgandhinagar.commatanginicollege.ac.in
Electrophilic substitution on a neutral pyridine ring, when forced under harsh conditions, preferentially occurs at the 3-position (C-3), as the intermediate carbocation is more stable compared to attack at the 2- or 4-positions. quora.comquora.comquimicaorganica.org In the case of 3-(3-Pyridyl)-1-propanol, the existing substituent is at C-3. The alkyl (propanol) group is typically a weak activating group, but its effect is insufficient to overcome the strong deactivating effect of the heteroatom and its protonation. If a reaction were to occur, the electrophile would be directed by the ring nitrogen to attack at C-5 or possibly C-2 and C-6, but such reactions are generally low-yielding and require severe conditions. pearson.com Reactions like Friedel-Crafts alkylation and acylation are typically not feasible on pyridine rings, as the Lewis acid catalyst coordinates with the nitrogen atom, adding further deactivation. gcwgandhinagar.comresearchgate.net
In stark contrast to its inertness toward electrophiles, the electron-deficient pyridinium ring is susceptible to attack by nucleophiles. wikipedia.orgpharmaguideline.com Nucleophilic attack on the pyridine ring occurs preferentially at the 2- and 4-positions, which bear a partial positive charge. wikipedia.orgquimicaorganica.org
Research on 3-substituted pyridinium salts has demonstrated that the addition of nucleophiles can proceed with good to excellent regioselectivity. Studies involving the addition of organometallic reagents (nucleophiles) to 3-substituted pyridinium salts have shown a preference for the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.govacs.org These dihydropyridine (B1217469) intermediates can then be oxidized to yield the corresponding 2,3-disubstituted pyridines. acs.org For example, the addition of phenylmagnesium bromide to a 3-substituted pyridinium salt showed high regioselectivity for attack at the C-2 position. acs.org This methodology provides a viable pathway for the functionalization of the pyridine core in compounds like 3-(3-Pyridyl)-1-propanol Hydrochloride.
| Nucleophile Source | Pyridinium Salt Type | Major Product | Regioselectivity | Ref |
| Organometallic Reagents | 3-Substituted Pyridinium | 1,2-Dihydropyridine | Favors C-2 addition | acs.org |
| Phenylmagnesium bromide | 3-Alkoxy Pyridinium | 2-Phenyl-3-alkoxy-1,2-dihydropyridine | High | acs.org |
| Methylmagnesium bromide | 3-Alkoxy Pyridinium | Mixture of isomers | Moderate | acs.org |
The pyridine nucleus can undergo both oxidation and reduction, although its reactivity is influenced by the substitution and the reaction conditions.
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, similar to a tertiary amine. wikipedia.org Reaction with peracids, such as peroxyacetic acid or hydrogen peroxide, readily converts pyridine to pyridine N-oxide. wikipedia.orgbiosynce.com This transformation is significant because the resulting N-oxide is more amenable to both electrophilic and nucleophilic substitution. biosynce.commatanginicollege.ac.in The N-oxide functionality increases the electron density on the ring, particularly at the 4-position, facilitating electrophilic substitution at that site which is otherwise difficult. biosynce.commatanginicollege.ac.in The oxygen can later be removed by reduction. matanginicollege.ac.in However, the pyridine ring itself is generally stable towards oxidation, especially under acidic conditions where the protonated nitrogen makes the ring electron density even lower. biosynce.com When a side chain is present, oxidation of the side chain may occur instead of the ring. biosynce.com
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring. This is commonly achieved through catalytic hydrogenation under pressure, using catalysts like platinum, palladium, or nickel. biosynce.com Chemical reducing agents can also be employed. pharmaguideline.com The reduction of the aromatic pyridine ring to the saturated piperidine ring completely alters the chemical and physical properties of the molecule, transforming it from a flat, aromatic structure to a flexible, alicyclic amine.
Reactions at the Propanol (B110389) Chain and Hydroxyl Functionality
The propanol side chain offers a different set of reactive possibilities, centered around the primary hydroxyl (-OH) group and the aliphatic carbon chain.
The primary alcohol group of 3-(3-Pyridyl)-1-propanol can readily undergo reactions typical of alcohols, such as esterification and etherification.
Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium that can be driven towards the product ester by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.commasterorganicchemistry.com Due to the basic nature of the pyridine nitrogen, its protonation by the acid catalyst is a competing reaction. masterorganicchemistry.com More efficient methods for esterification involve the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are generally faster and not reversible.
| Reagent | Reaction Type | Conditions | Product | Ref |
| Carboxylic Acid (R-COOH) | Fischer Esterification | Acid catalyst (e.g., H₂SO₄), Heat | 3-(3-Pyridyl)propyl ester | masterorganicchemistry.com |
| Acyl Chloride (R-COCl) | Acylation | Base (e.g., pyridine), Room Temp. | 3-(3-Pyridyl)propyl ester | chemguide.co.uk |
| Acid Anhydride ((RCO)₂O) | Acylation | Gentle warming | 3-(3-Pyridyl)propyl ester | chemguide.co.uk |
Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide to form the ether. Another approach is the alkylation of the alcohol with agents like methyl chloride in the presence of a base. google.com
The primary alcohol of the propanol chain can be oxidized to yield an aldehyde or a carboxylic acid. The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), would selectively oxidize the primary alcohol to an aldehyde, yielding 3-(3-pyridyl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of the corresponding carboxylic acid, 3-(3-pyridyl)propanoic acid.
Direct alkylation on the C-1 or C-2 positions of the saturated propanol chain is generally not chemically feasible as it would require the cleavage of strong C-H or C-C bonds, which is energetically unfavorable under standard laboratory conditions. Further functionalization would typically proceed via the hydroxyl group, as described above.
Analytical Derivatization Strategies for 3-(3-Pyridyl)-1-propanol Hydrochloride
The analytical determination of 3-(3-Pyridyl)-1-propanol Hydrochloride often necessitates derivatization to improve its chromatographic behavior and detection sensitivity. The presence of a hydroxyl (-OH) group and a basic pyridine ring provides reactive sites for various chemical modifications. These strategies are tailored to the specific analytical technique being employed, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Pre-column Derivatization for Enhanced Detection
Pre-column derivatization is a powerful technique to enhance the detectability of analytes prior to their introduction into the chromatographic system. nih.govsielc.comdoaj.org For compounds like 3-(3-Pyridyl)-1-propanol that may lack a strong chromophore or fluorophore, this approach is particularly beneficial for UV-Vis or fluorescence detection. nih.gov
Commonly employed pre-column derivatization reagents for compounds with hydroxyl and/or primary/secondary amine functionalities include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.govthermofisher.comjasco-global.com While 3-(3-Pyridyl)-1-propanol itself does not possess a primary or secondary amine for direct reaction with these reagents, its synthetic precursors or potential metabolites might be amenable to such derivatization. For the hydroxyl group, derivatization can improve hydrophobicity, leading to better retention in reversed-phase HPLC. nih.govprepchem.com
The process of pre-column derivatization can be automated in modern HPLC systems, which involves mixing the analyte with the derivatizing reagent in the autosampler before injection. jasco-global.com This ensures reproducible reaction times and improves quantitative accuracy. nih.gov
Table 1: Overview of Pre-column Derivatization Reagents for Functional Groups Present in or Related to 3-(3-Pyridyl)-1-propanol
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Detection Method | Reference |
| o-Phthalaldehyde (OPA) | Primary Amines | Isoindole | Fluorescence | nih.govthermofisher.comgoums.ac.ir |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and Secondary Amines | Fluorenylmethyloxycarbonyl | Fluorescence | nih.govnih.gov |
| Benzoyl Chloride | Alcohols, Phenols, Amines | Benzoate (B1203000) Ester/Amide | UV-Vis | nih.govnih.gov |
This table presents potential pre-column derivatization strategies based on the functional groups. Specific application to 3-(3-Pyridyl)-1-propanol Hydrochloride may require further methodological development.
Silylation and Other Functionalization for Chromatographic Analysis
For gas chromatography (GC) analysis, the volatility of the analyte is a critical factor. Due to its hydroxyl group, 3-(3-Pyridyl)-1-propanol has limited volatility, making direct GC analysis challenging. Silylation is a widely used derivatization technique to address this issue by replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. caltech.eduresearchgate.netchromforum.org This process significantly increases the volatility and thermal stability of the molecule. caltech.edu
Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent such as pyridine. nih.govcaltech.eduresearchgate.netnih.gov Pyridine not only acts as a solvent but also as an acid scavenger, driving the reaction to completion. researchgate.net The resulting TMS ether of 3-(3-Pyridyl)-1-propanol is more amenable to GC separation and subsequent detection by mass spectrometry (MS). The mass spectrum of the underivatized 3-(3-Pyridyl)-1-propanol shows characteristic peaks that can be compared with the spectrum of its silylated derivative to confirm the reaction. nih.gov
Table 2: Common Silylating Agents and Reaction Conditions for GC Analysis
| Silylating Agent | Abbreviation | Typical Solvent | Typical Reaction Conditions | Reference |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Pyridine, Acetonitrile (B52724) | Heating (e.g., 60-70°C) | caltech.educhromforum.orgnih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Pyridine | Heating (e.g., 50-60°C) | researchgate.net |
| Trimethylchlorosilane (often as a catalyst) | TMCS | - | Used in combination with BSTFA or MSTFA | nih.gov |
This table provides a general overview of silylation. Optimal conditions for 3-(3-Pyridyl)-1-propanol Hydrochloride would require experimental optimization.
Formation of Chromophoric and Fluorophoric Derivatives
To enhance detection in HPLC with UV-Vis or fluorescence detectors, the formation of chromophoric or fluorophoric derivatives is a common strategy. This involves reacting the hydroxyl group of 3-(3-Pyridyl)-1-propanol with a reagent that introduces a highly absorbing or fluorescent tag onto the molecule.
Chromophoric Derivatization:
Benzoyl chloride is a classic derivatizing agent that reacts with alcohols to form benzoate esters. nih.govnih.gov The resulting 3-(3-pyridyl)-1-propyl benzoate would exhibit significantly enhanced UV absorbance due to the introduction of the benzoyl group, allowing for more sensitive detection. The synthesis of related benzoate esters has been reported, indicating the feasibility of this approach. prepchem.com
Fluorophoric Derivatization:
For even greater sensitivity, fluorophoric labeling is employed. Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a widely used reagent that reacts with alcohols and phenols to produce highly fluorescent dansyl derivatives. nih.govnih.govsigmaaldrich.comresearchgate.net The derivatization of various alkaloids and other hydroxyl-containing compounds with dansyl chloride for HPLC with fluorescence detection (HPLC-FLD) has been successfully demonstrated. nih.govresearchgate.net The reaction is typically carried out in a buffered, slightly alkaline medium. nih.gov
Another potent fluorogenic reagent is 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which reacts with amines and, under certain conditions, with alcohols to yield fluorescent adducts. sigmaaldrich.comwikipedia.orgsigmaaldrich.comaatbio.comnih.gov These derivatives can be excited at wavelengths compatible with common laser-induced fluorescence detectors. nih.gov
Table 3: Reagents for Chromophoric and Fluorophoric Derivatization of Alcohols
| Derivatization Reagent | Type | Resulting Derivative | Typical Detection Wavelengths (Excitation/Emission for FLD) | Reference |
| Benzoyl Chloride | Chromophoric | Benzoate Ester | UV-Vis (e.g., ~230-280 nm) | nih.govnih.gov |
| Dansyl Chloride | Fluorophoric | Dansyl Ester | FLD (e.g., Ex: ~340 nm / Em: ~520 nm) | nih.govnih.govsigmaaldrich.comresearchgate.net |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Fluorophoric | NBD-Ether | FLD (e.g., Ex: ~470 nm / Em: ~530 nm) | sigmaaldrich.comwikipedia.orgsigmaaldrich.comaatbio.comnih.gov |
This table summarizes common derivatization approaches. The specific spectral properties of the 3-(3-Pyridyl)-1-propanol derivative would need to be experimentally determined.
Spectroscopic and Structural Elucidation Techniques for 3 3 Pyridyl 1 Propanol Hydrochloride
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule. For 3-(3-Pyridyl)-1-propanol Hydrochloride, these techniques confirm the presence of the pyridinium (B92312) ring, the hydroxyl group, and the aliphatic chain.
FTIR spectroscopy of 3-(3-Pyridyl)-1-propanol Hydrochloride reveals characteristic absorption bands that signify its key structural features. While specific spectra for the hydrochloride salt are not widely published, data for the free base, 3-(3-pyridyl)-1-propanol, and related pyridinium salts provide a strong basis for analysis. nih.gov
The formation of the hydrochloride salt from the pyridine (B92270) base introduces significant and predictable changes in the FTIR spectrum. pw.edu.pl The protonation of the nitrogen atom in the pyridine ring leads to the formation of a pyridinium cation. This results in the appearance of a broad N-H stretching band. Furthermore, the aromatic C-H stretching vibrations and the ring vibrations of the pyridine moiety are altered. pw.edu.plresearchgate.net Studies on pyridine hydrochloride show a shift in the strong band around 3037 cm⁻¹ to higher frequencies and the disappearance of the medium band at 3080 cm⁻¹. pw.edu.pl
The spectrum of the parent alcohol, 1-propanol (B7761284), shows a very broad O-H stretching vibration band between 3500 and 3200 cm⁻¹, a characteristic feature of hydrogen-bonded hydroxyl groups. docbrown.info This broadness is expected in 3-(3-Pyridyl)-1-propanol Hydrochloride as well. The C-O stretching vibration in 1-propanol is also a key feature.
A table of expected FTIR absorption bands for 3-(3-Pyridyl)-1-propanol Hydrochloride is presented below, based on data from the free base and known shifts upon pyridinium salt formation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3500 - 3200 (broad) | O-H stretch | Alcohol |
| ~3100 - 3000 | Aromatic C-H stretch | Pyridinium ring |
| ~2950 - 2850 | Aliphatic C-H stretch | Propanol (B110389) chain |
| Broad absorption | N-H stretch | Pyridinium ion |
| ~1650 - 1400 | C=C and C=N ring vibrations | Pyridinium ring |
| ~1100 | C-O stretch | Alcohol |
Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For 3-(3-Pyridyl)-1-propanol Hydrochloride, Raman spectra would be sensitive to the vibrations of the pyridine ring and the carbon backbone of the propanol chain.
Data for 1-propanol shows characteristic Raman shifts that can be extrapolated to the propanol moiety of the target compound. researchgate.netchemicalbook.comspectrabase.com The analysis of pyridine and its derivatives by Raman spectroscopy provides insight into the expected signals from the aromatic portion of the molecule.
Upon formation of the hydrochloride salt, shifts in the Raman bands corresponding to the pyridine ring vibrations are expected, analogous to the changes observed in FTIR spectroscopy.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | Aromatic C-H stretch | Pyridinium ring |
| ~2940 | Aliphatic C-H stretch | Propanol chain |
| ~1600 | Ring stretching | Pyridinium ring |
| ~1030 | Ring breathing mode | Pyridinium ring |
| ~880 | C-C stretch | Propanol chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of 3-(3-Pyridyl)-1-propanol Hydrochloride would show distinct signals for the protons on the pyridinium ring and the propanol chain. The formation of the hydrochloride salt causes a significant downfield shift for all protons compared to the free base, due to the increased positive charge on the nitrogen atom and the resulting decrease in electron density on the ring. pw.edu.pl
The protons on the pyridine ring of the free base, 3-(3-pyridyl)-1-propanol, appear at specific chemical shifts. chemicalbook.com Upon protonation to form the hydrochloride, these signals are expected to shift downfield. The protons of the propanol chain will also experience shifts, though generally less pronounced than the ring protons. The hydroxyl proton is often broad and its chemical shift is dependent on concentration and solvent. In some cases, it can be identified by its disappearance upon exchange with D₂O. docbrown.info
| Proton | Expected Chemical Shift (ppm) for Free Base | Expected Chemical Shift (ppm) for Hydrochloride | Multiplicity |
| H-2 (Py) | ~8.4 | >8.5 | s |
| H-6 (Py) | ~8.4 | >8.5 | d |
| H-4 (Py) | ~7.5 | >7.6 | dt |
| H-5 (Py) | ~7.2 | >7.3 | m |
| -CH₂- (adjacent to ring) | ~2.7 | >2.8 | t |
| -CH₂- (middle) | ~1.9 | >2.0 | quintet |
| -CH₂- (adjacent to OH) | ~3.6 | >3.7 | t |
| -OH | variable | variable | s (broad) |
Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quintet, 'm' denotes multiplet. Chemical shifts are approximate and can vary with solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 3-(3-Pyridyl)-1-propanol Hydrochloride gives a distinct signal. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are expected to be deshielded (shifted to higher ppm values) upon formation of the hydrochloride salt.
The ¹³C NMR data for the free base, 3-(3-pyridyl)-1-propanol, shows characteristic peaks for the pyridine and propanol carbons. hmdb.ca The chemical shifts for the carbons in the propanol chain can be compared to those of 1-propanol. docbrown.info
| Carbon | Expected Chemical Shift (ppm) for Free Base | Expected Chemical Shift (ppm) for Hydrochloride |
| C-2 (Py) | ~150 | >150 |
| C-6 (Py) | ~147 | >147 |
| C-4 (Py) | ~136 | >136 |
| C-3 (Py) | ~138 | >138 |
| C-5 (Py) | ~123 | >123 |
| -CH₂- (adjacent to ring) | ~30 | >30 |
| -CH₂- (middle) | ~32 | >32 |
| -CH₂- (adjacent to OH) | ~60 | >60 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the adjacent methylene (B1212753) groups in the propanol chain (-CH₂-CH₂-CH₂-). It would also show couplings between the protons on the pyridinium ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the propanol chain and the pyridinium ring to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connectivity between the propanol chain and the pyridinium ring. For example, a correlation would be expected between the protons of the methylene group adjacent to the ring and the C-3 and C-4 carbons of the pyridinium ring.
Together, these advanced NMR techniques provide an irrefutable map of the molecular structure of 3-(3-Pyridyl)-1-propanol Hydrochloride.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 3-(3-Pyridyl)-1-propanol, the monoisotopic mass has been determined to be 137.084063974 Da. nih.gov This precise measurement is instrumental in confirming the molecular formula of the compound as C₈H₁₁NO. sigmaaldrich.comepa.gov The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of 3-(3-Pyridyl)-1-propanol.
Table 1: High-Resolution Mass Spectrometry Data for 3-(3-Pyridyl)-1-propanol
| Property | Value | Reference |
| Molecular Weight | 137.18 g/mol | nih.gov |
| Monoisotopic Mass | 137.084063974 Da | nih.gov |
| Molecular Formula | C₈H₁₁NO | sigmaaldrich.comepa.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of 3-(3-Pyridyl)-1-propanol, the protonated molecule [M+H]⁺ with a precursor m/z of 138.0913404 is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides characteristic "fingerprints" of the molecule's structure.
The fragmentation of protonated 3-(3-Pyridyl)-1-propanol likely involves cleavage at various points along the propanol side chain and within the pyridine ring. Common fragmentation pathways for similar compounds, such as propranolol, involve the loss of neutral molecules like water or the cleavage of the side chain. nih.govresearchgate.net For 3-(3-Pyridyl)-1-propanol, major fragment ions are observed at m/z values of 93.057301, 92.049476, and 106.065126. nih.gov The ion at m/z 93.057301 could correspond to the pyridiniumyl cation after the loss of the propanol side chain. The fragmentation process is influenced by the site of protonation, which can occur on the pyridine nitrogen or the hydroxyl group. nih.gov The study of these fragmentation pathways is crucial for the unequivocal identification of the compound in complex mixtures.
Table 2: Tandem Mass Spectrometry (MS/MS) Data for 3-(3-Pyridyl)-1-propanol
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Reference |
| 138.0913404 [M+H]⁺ | Not Specified | 93.057301, 92.049476, 106.065126, 66.046402, 67.041651 | nih.gov |
X-ray Diffraction Analysis for Solid-State Structure Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. libretexts.orgslideshare.net The absorption of light in this region promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org In organic molecules, the most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
For 3-(3-Pyridyl)-1-propanol, the presence of the pyridine ring, a chromophore, results in characteristic UV absorption. The pyridine ring contains π electrons and a nitrogen atom with non-bonding (n) electrons. Therefore, both π → π* and n → π* electronic transitions are possible. uzh.chelte.hu The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. uzh.chelte.hu The solvent used can also influence the wavelength of maximum absorption (λmax). The specific λmax values for 3-(3-Pyridyl)-1-propanol hydrochloride would provide insights into the electronic structure of the molecule.
Computational Chemistry and Molecular Modeling of 3 3 Pyridyl 1 Propanol Hydrochloride
Quantum Chemical Calculations of 3-(3-Pyridyl)-1-propanol Hydrochloride
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. scirp.org It is particularly popular for its balance of accuracy and computational cost. chemspider.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov By finding the minimum energy conformation, DFT provides insights into bond lengths, bond angles, and dihedral angles.
For pyridine (B92270) derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++(d,p) have been successfully used to obtain optimized geometries. niscair.res.inirjweb.com These calculations can reveal how the substitution of different functional groups on the pyridine ring influences its geometry. For instance, the planarity of the pyridine ring and the orientation of the propanol (B110389) side chain in 3-(3-Pyridyl)-1-propanol Hydrochloride would be key outputs of such a study. The protonation of the pyridine nitrogen to form the hydrochloride salt would also significantly impact the electronic distribution and geometry, which DFT can model.
Table 1: Illustrative Optimized Geometrical Parameters of a Pyridine Derivative (Data for illustrative purposes)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C1-N2 | 1.375 | C1-N2-C3 |
| N2-C3 | 1.390 | N2-C3-N4 |
| C-C (ring) | 1.39-1.41 | C-C-C (ring) |
| C-O | 1.43 | C-C-O |
This table illustrates the type of data obtained from DFT geometry optimization for a generic pyridine derivative. The values are representative and not specific to 3-(3-Pyridyl)-1-propanol Hydrochloride. irjweb.comnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov
In the context of 3-(3-Pyridyl)-1-propanol Hydrochloride, FMO analysis would help in identifying the reactive sites. DFT calculations can map the electron density of the HOMO and LUMO across the molecule. irjweb.com For a pyridine derivative, the HOMO is often located on the pyridine ring and any electron-donating substituents, while the LUMO is typically distributed over the electron-accepting parts of the molecule. nih.gov The protonation of the pyridine nitrogen in the hydrochloride form would lower the energy of the HOMO and LUMO and likely increase the HOMO-LUMO gap, thereby affecting its reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridine Derivative (Data for illustrative purposes)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.26 |
| ELUMO | -0.88 |
This table presents example HOMO and LUMO energies for a pyridine derivative to illustrate the output of FMO analysis. The values are not specific to 3-(3-Pyridyl)-1-propanol Hydrochloride. irjweb.com
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de NBO analysis is particularly useful for quantifying charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals. scirp.org The strength of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. scirp.org
Table 3: Illustrative NBO Analysis of a Pyridine Derivative (Data for illustrative purposes)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π*(C-C) | 5.6 |
| π(C=C) | π*(C=N) | 20.4 |
This table shows example stabilization energies (E(2)) from an NBO analysis of a generic pyridine derivative to demonstrate the type of information obtained. The values are not specific to 3-(3-Pyridyl)-1-propanol Hydrochloride.
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Theoretical calculations, particularly DFT, can predict the vibrational frequencies of a molecule. These predicted frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific vibrational modes of the molecule. scirp.org The calculations provide a set of harmonic frequencies that are often systematically scaled to account for anharmonicity and other limitations of the theoretical model. nih.gov
For 3-(3-Pyridyl)-1-propanol Hydrochloride, a theoretical vibrational analysis would predict the frequencies for key functional groups, such as the O-H stretch of the alcohol, the C-H stretches of the alkyl chain and the pyridine ring, and the various vibrational modes of the pyridine ring itself. The protonation of the nitrogen would lead to characteristic N-H stretching and bending vibrations, which would be important spectroscopic signatures.
Table 4: Illustrative Predicted Vibrational Frequencies for a Pyridine Derivative (Data for illustrative purposes)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch | 3500 |
| N-H stretch | 3350 |
| C-H aromatic stretch | 3100-3000 |
| C-H aliphatic stretch | 2950-2850 |
| C=N stretch | 1600 |
This table provides representative predicted vibrational frequencies for a pyridine derivative. These values are illustrative and not specific to 3-(3-Pyridyl)-1-propanol Hydrochloride.
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a crystal is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close intermolecular contacts. mdpi.com
The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot, which plots the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). nih.gov Different types of intermolecular contacts, such as H···H, C···H, and O···H, have characteristic appearances in the fingerprint plot, and the relative area of these regions corresponds to their abundance in the crystal packing. nih.gov
For 3-(3-Pyridyl)-1-propanol Hydrochloride, a Hirshfeld surface analysis would reveal the nature and extent of hydrogen bonding involving the hydroxyl group and the protonated pyridine nitrogen, as well as other weaker interactions like van der Waals forces and potentially π-π stacking between pyridine rings. researchgate.net This would provide a detailed understanding of how the molecules pack together in the solid state.
Table 5: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyridine Derivative (Data for illustrative purposes)
| Intermolecular Contact | Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 25.0 |
| O···H/H···O | 15.0 |
| N···H/H···N | 10.0 |
This table shows typical percentage contributions of different intermolecular contacts to the Hirshfeld surface for a pyridine derivative. The values are for illustrative purposes and are not specific to 3-(3-Pyridyl)-1-propanol Hydrochloride. nih.gov
Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational technique rooted in Density Functional Theory (DFT) that is instrumental in identifying and visualizing non-covalent interactions (NCIs). protheragen.airesearchgate.net These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. protheragen.ai The RDG method analyzes the electron density (ρ) and its gradient (∇ρ) to distinguish between different types of interactions. researchgate.netunam.mx
For 3-(3-Pyridyl)-1-propanol Hydrochloride, RDG analysis would be pivotal in understanding the interplay of forces that govern its structure. The key non-covalent interactions expected to be identified would involve the protonated pyridine ring, the hydroxyl group of the propanol chain, and the chloride counter-ion.
Expected RDG Analysis Findings for 3-(3-Pyridyl)-1-propanol Hydrochloride:
| Interaction Type | Involved Moieties | Expected RDG Signature |
| Strong Hydrogen Bonding | N-H⁺···Cl⁻ and O-H···Cl⁻ | Large, negative sign(λ₂)ρ values, appearing as distinct, colored discs in RDG plots. |
| Intramolecular Hydrogen Bonding | O-H···N (in the free base) | A potential weak interaction, visualized as a small, localized surface. |
| van der Waals Interactions | Between the pyridine ring and the alkyl chain | Broad, diffuse surfaces with near-zero sign(λ₂)ρ values. |
| Steric Repulsion | Within crowded regions of the molecule | RDG spikes with large, positive sign(λ₂)ρ values. |
The analysis would likely reveal strong ionic hydrogen bonds between the pyridinium (B92312) cation and the chloride anion, as well as hydrogen bonding involving the hydroxyl group. These interactions are fundamental to the stability of the crystalline structure of the salt.
Theoretical Reactivity and Selectivity Prediction
Understanding the reactivity and selectivity of a molecule is a cornerstone of chemistry. Computational methods provide a suite of tools to predict these properties, offering a theoretical framework to rationalize and anticipate chemical behavior.
Molecular Electrostatic Potential (MEP) mapping is a widely used computational method to visualize the three-dimensional charge distribution of a molecule. pearson.comwolfram.com It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). pearson.comresearchgate.net
In the case of 3-(3-Pyridyl)-1-propanol Hydrochloride, the MEP map would highlight key features of its charge distribution:
Positive Potential (Blue): A significant region of positive potential would be centered around the protonated nitrogen of the pyridine ring (N-H⁺) and the hydrogen of the hydroxyl group (O-H). This indicates these are the most electrophilic sites.
Negative Potential (Red): The chloride anion (Cl⁻) would be the primary center of negative potential. Additionally, the oxygen atom of the hydroxyl group and the π-system of the pyridine ring would exhibit negative potential, though to a lesser extent than the chloride ion. researchgate.net
MEP analysis is invaluable for predicting how the molecule will interact with other charged or polar species, including solvents and biological macromolecules. researchgate.net
Fukui functions are a more quantitative tool derived from DFT to identify the most reactive sites in a molecule. wikipedia.org They describe the change in electron density at a specific point in the molecule upon the addition or removal of an electron. wikipedia.orgresearchgate.net This allows for the prediction of sites for nucleophilic, electrophilic, and radical attack.
For 3-(3-Pyridyl)-1-propanol, the Fukui functions would provide a detailed reactivity map:
f(r)⁺ (for nucleophilic attack): This function would likely show the highest values on the carbon atoms of the pyridine ring adjacent to the nitrogen, and on the carbon atom bonded to the hydroxyl group, indicating these are the primary electrophilic centers.
f(r)⁻ (for electrophilic attack): The highest values for this function would be expected on the nitrogen atom of the pyridine ring (in its free base form) and the oxygen atom of the hydroxyl group, confirming them as the main nucleophilic sites.
Predicted Reactive Sites from Fukui Functions:
| Attack Type | Most Probable Site(s) | Rationale |
| Nucleophilic | Pyridine ring carbons (C2, C6), Propanol C1 | Electron deficiency due to the electronegativity of the adjacent nitrogen and oxygen atoms. |
| Electrophilic | Pyridine nitrogen, Hydroxyl oxygen | High electron density and presence of lone pairs. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum mechanical calculations often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations, especially in solution. Molecular Dynamics (MD) simulations are a computational method that models the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the solvent. researchgate.netnih.gov
An MD simulation of 3-(3-Pyridyl)-1-propanol Hydrochloride in an aqueous environment would reveal:
Conformational Preferences: The simulation would explore the rotational freedom around the C-C single bonds of the propanol chain and the bond connecting the chain to the pyridine ring. It would identify the most stable and populated conformations of the molecule in solution.
Solvation Shell Structure: MD simulations can detail the arrangement of solvent molecules (water) around the solute. For 3-(3-Pyridyl)-1-propanol Hydrochloride, this would show the hydration shells around the charged pyridinium ion, the chloride ion, and the polar hydroxyl group.
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, as well as between the pyridinium N-H⁺ and the chloride ion, can be tracked over time. Studies on similar pyridine derivatives have shown the importance of such interactions in solution. rsc.org
In Silico Mechanistic Insights into Molecular Interactions
In silico methods are crucial for understanding the mechanistic details of how a molecule interacts with other chemical species, such as biological targets or catalysts. malariaworld.org These studies often involve molecular docking to predict the binding pose of a molecule in the active site of a protein, followed by MD simulations to assess the stability of the complex. researchgate.netnih.gov
For 3-(3-Pyridyl)-1-propanol and its derivatives, in silico studies could be employed to:
Predict Binding to Biological Targets: By docking the molecule into the binding sites of various enzymes or receptors, researchers can hypothesize its potential biological activity. The pyridine ring and the hydroxyl group are key pharmacophoric features that can participate in hydrogen bonding and π-stacking interactions.
Elucidate Reaction Mechanisms: Computational modeling can map out the energy landscape of a chemical reaction involving 3-(3-Pyridyl)-1-propanol, identifying transition states and intermediates. This is particularly useful in understanding its synthesis or metabolic pathways.
Guide Drug Design: Insights from these computational studies can guide the rational design of new derivatives with improved activity or selectivity. For instance, modifications to the pyridine ring or the propanol chain could be explored in silico to enhance binding affinity to a target protein. nih.gov
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds
The structure of 3-(3-Pyridyl)-1-propanol, featuring a pyridine (B92270) ring and a three-carbon chain terminating in a hydroxyl group, makes it a logical precursor for the synthesis of various fused nitrogen-containing heterocyclic systems. Through strategic chemical transformations, the propanol (B110389) side chain can be induced to cyclize onto the pyridine ring or participate in annulation reactions with other reagents to form new ring systems.
While specific, named reactions starting directly from 3-(3-Pyridyl)-1-propanol hydrochloride to form complex heterocycles are not extensively documented in dedicated studies, its utility can be inferred from established principles of heterocyclic chemistry. For instance, intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. nih.govbeilstein-journals.org The hydroxyl group of 3-(3-Pyridyl)-1-propanol can be converted into a better leaving group (e.g., a tosylate or halide). Subsequent intramolecular N-alkylation could, in principle, lead to the formation of a fused, bicyclic pyridinium (B92312) salt.
Furthermore, this building block can be incorporated into multi-component reactions, which are powerful tools for generating molecular diversity. beilstein-journals.org For example, the pyridine nitrogen can act as a nucleophile in cascade reactions, while the hydroxyl group can be used as a handle for tethering the molecule to other fragments before a final cyclization step. The synthesis of polyheterocycles like pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines often involves the cyclization of pyridinium salts, a class of compounds to which derivatives of 3-(3-Pyridyl)-1-propanol belong. nih.govbeilstein-journals.org
Below is a table of potential heterocyclic scaffolds that could be envisioned arising from this precursor, based on its inherent chemical functionalities.
| Target Heterocyclic System | Plausible Synthetic Approach | Key Transformation |
| Tetrahydropyrido[1,2-a]azepine derivatives | Intramolecular cyclization after functionalization | N-alkylation, Friedel-Crafts type reactions |
| Fused Pyrrolopyridines | Multi-step synthesis involving side-chain modification | Oxidation, condensation, and cyclization |
| Indolizine Analogs | Intramolecular cyclization | Formation of a pyridinium ylide followed by cycloaddition |
Application in the Construction of Complex Organic Molecules
The 3-pyridylpropyl moiety is a structural motif found in a number of biologically active compounds, making 3-(3-Pyridyl)-1-propanol hydrochloride a valuable starting material in medicinal chemistry and process development. csmres.co.ukethernet.edu.et Its incorporation can influence the physicochemical properties of a target molecule, such as its solubility, basicity, and ability to form hydrogen bonds, which are critical for drug-receptor interactions.
One of the key advantages of using a building block like 3-(3-Pyridyl)-1-propanol is the introduction of a defined, three-dimensional structure into a molecule, a strategy often employed to "escape from flatland" in drug design and improve compound properties. csmres.co.uk The flexible three-carbon linker allows the pyridine ring to adopt various spatial orientations relative to the rest of the molecular scaffold.
For example, this building block is a logical precursor for segments of various therapeutic agents, including inhibitors of certain enzymes or receptor antagonists where a pyridine ring is required for binding. The synthesis of tryptase inhibitors has been noted as an application area for derivatives of 3-(3-pyridyl)-1-propanol. google.com
Strategies for Incorporation of the 3-Pyridylpropyl Moiety into Target Structures
The primary alcohol is the most reactive handle on 3-(3-Pyridyl)-1-propanol for synthetic elaboration. Several robust and well-established strategies can be employed to incorporate the 3-pyridylpropyl group into a larger molecule. These methods primarily involve either converting the hydroxyl into a more reactive functional group or oxidizing it to an aldehyde.
Analytical Method Development and Validation for Research Applications of 3 3 Pyridyl 1 Propanol Hydrochloride
Chromatographic Methodologies for Analysis
The quantitative and qualitative analysis of 3-(3-Pyridyl)-1-propanol Hydrochloride in various matrices relies heavily on chromatographic techniques. These methods offer high resolution and sensitivity, making them ideal for research applications where precise measurement is crucial.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 3-(3-Pyridyl)-1-propanol Hydrochloride due to its versatility and precision. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and quantification.
A typical HPLC method for 3-(3-Pyridyl)-1-propanol Hydrochloride would involve a reversed-phase column, often a C18, which is effective for separating polar compounds. The mobile phase composition is a critical factor, commonly consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is carefully controlled to ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times.
Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the analysis of the pure compound or simple mixtures. However, gradient elution, where the proportion of the organic modifier is increased over time, may be employed for more complex samples to ensure adequate separation of the target analyte from impurities. Detection is most commonly achieved using a UV detector set at a wavelength where 3-(3-Pyridyl)-1-propanol Hydrochloride exhibits maximum absorbance, typically around 260 nm.
Method validation is an indispensable part of the development process, ensuring that the analytical method is reliable, reproducible, and accurate for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Example HPLC Method Parameters for 3-(3-Pyridyl)-1-propanol Hydrochloride Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
For the analysis of 3-(3-Pyridyl)-1-propanol Hydrochloride, UPLC can offer significantly shorter run times, often reducing analysis from several minutes to under a minute. This high-throughput capability is particularly advantageous in research settings where large numbers of samples need to be analyzed. The enhanced resolution provided by UPLC also allows for better separation of the analyte from closely related impurities, which might co-elute in an HPLC system.
The principles of method development for UPLC are similar to those for HPLC, involving optimization of the column, mobile phase, and detector settings. However, due to the smaller particle size of the stationary phase, parameters such as flow rate and gradient profile must be carefully adjusted to take full advantage of the technology's capabilities.
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a cost-effective and high-throughput alternative for the analysis of 3-(3-Pyridyl)-1-propanol Hydrochloride. In HPTLC, the stationary phase is a uniform layer of adsorbent, such as silica (B1680970) gel, coated on a glass or aluminum plate.
For the analysis of 3-(3-Pyridyl)-1-propanol Hydrochloride, a suitable mobile phase would be selected to achieve a clear separation of the analyte from any potential impurities. A common mobile phase system might consist of a mixture of a non-polar solvent like toluene (B28343) or chloroform (B151607) and a more polar solvent such as methanol or ethyl acetate. The ratio of these solvents is optimized to achieve the desired retention factor (Rf) value.
After development, the plate is dried, and the separated spots are visualized, often under UV light at 254 nm. Quantification can be performed using a densitometer, which measures the absorbance or fluorescence of the spots. HPTLC is particularly useful for preliminary screening and for the simultaneous analysis of multiple samples.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides a highly specific and sensitive method for the identification and quantification of 3-(3-Pyridyl)-1-propanol Hydrochloride.
For GC analysis, 3-(3-Pyridyl)-1-propanol Hydrochloride, being a salt, would typically require derivatization to increase its volatility and thermal stability. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a non-polar trimethylsilyl (B98337) ether.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, often one with a non-polar or mid-polar stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
The effluent from the GC column enters the mass spectrometer, where the molecules are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint, allowing for unambiguous identification of the compound.
Table 2: Illustrative GC-MS Parameters for Derivatized 3-(3-Pyridyl)-1-propanol
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |
| Injector Temperature | 250 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-550 amu |
Spectrophotometric Analytical Techniques
Spectrophotometric methods are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region. These techniques are generally simple, rapid, and cost-effective, making them suitable for routine analysis in research.
UV-Visible Spectrophotometric Assays
UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of 3-(3-Pyridyl)-1-propanol Hydrochloride in solution. The principle of this technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
To develop a UV-Visible spectrophotometric assay, the first step is to determine the wavelength of maximum absorbance (λmax) of 3-(3-Pyridyl)-1-propanol Hydrochloride. This is done by scanning a dilute solution of the compound over a range of wavelengths in the UV region. The pyridine (B92270) ring in the molecule is the chromophore responsible for its UV absorbance, typically exhibiting a λmax around 260 nm in a suitable solvent like ethanol, methanol, or distilled water.
Once the λmax is determined, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at this wavelength. The absorbance values are then plotted against the corresponding concentrations. According to Beer-Lambert's law, this plot should be linear over a certain concentration range. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Validation of the method involves assessing its linearity, accuracy, precision, and range to ensure that it provides reliable results for the intended application.
Table 3: Summary of a Typical UV-Visible Spectrophotometric Assay
| Parameter | Description |
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Ethanol or Methanol |
| Wavelength of Max. Absorbance (λmax) | ~260 nm |
| Calibration Range | Dependent on molar absorptivity |
| Quantification | Based on Beer-Lambert's Law |
Derivatization-Enhanced Spectrophotometric Methods
For compounds like 3-(3-Pyridyl)-1-propanol Hydrochloride, which may exhibit weak chromophoric properties, derivatization is a key strategy to enhance its detectability by UV-Vis spectrophotometry. This process involves a chemical reaction to attach a chromophore (a light-absorbing group) to the target analyte.
A common approach for pyridine-containing compounds involves charge-transfer complexation. In a hypothetical application for 3-(3-Pyridyl)-1-propanol, the lone pair of electrons on the nitrogen atom of the pyridine ring can react with a suitable π-acceptor reagent. Reagents such as 2,4-dinitrophenol (B41442) or picric acid are potential candidates. The reaction would result in the formation of a colored charge-transfer complex, which can be quantified spectrophotometrically at a specific wavelength, typically in the visible region.
Another potential derivatization strategy could involve the alcoholic hydroxyl group of the propanol (B110389) side chain. However, derivatization of the pyridine nitrogen is generally more specific and less prone to interference from other hydroxyl-containing impurities.
The choice of derivatizing agent and reaction conditions (e.g., solvent, temperature, and pH) would need to be optimized to ensure a stable and reproducible reaction, leading to a product with a high molar absorptivity for maximum sensitivity.
Method Validation Parameters for Robustness and Reproducibility
The validation of any analytical method is crucial to ensure its reliability for research and quality control purposes. The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Linearity, Range, and Detection/Quantification Limits
A validated analytical method must demonstrate a linear relationship between the concentration of the analyte and the measured response. For a derivatized sample of 3-(3-Pyridyl)-1-propanol Hydrochloride, this would involve preparing a series of standard solutions at different concentrations and measuring their absorbance.
Linearity is assessed by plotting the absorbance against the concentration and determining the correlation coefficient (r²) of the resulting calibration curve. A value of r² > 0.99 is generally considered acceptable.
The Range of the method is the concentration interval over which linearity, accuracy, and precision are acceptable.
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.
The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. It is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
Representative Validation Parameters for a Hypothetical Spectrophotometric Method:
| Parameter | Representative Value |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
Accuracy and Precision Assessments
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the pure 3-(3-Pyridyl)-1-propanol Hydrochloride is added to a sample matrix and the percentage of the added analyte that is recovered by the method is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained by the same analyst on the same day with the same equipment.
Intermediate Precision (Inter-day precision): The precision obtained in the same laboratory but on different days, by different analysts, or with different equipment.
Representative Accuracy and Precision Data:
| Parameter | Specification | Representative Results |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (RSD) | ||
| Repeatability | ≤ 2% | 0.8% |
| Intermediate Precision | ≤ 3% | 1.5% |
Robustness and Selectivity Evaluations
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a spectrophotometric method, this could involve varying the wavelength of measurement, the reaction time for derivatization, or the pH of the solution.
Selectivity (or specificity) is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by showing that there is no interference from these other components at the wavelength of measurement.
Impurity Profiling and Quantitative Analysis in Research Samples
Impurity profiling is a critical aspect of the chemical analysis of any research compound, as impurities can significantly impact its properties and biological activity. For 3-(3-Pyridyl)-1-propanol Hydrochloride, potential impurities could arise from the synthesis process or from degradation.
Common impurities might include:
Starting materials from the synthesis, such as 3-cyanopyridine (B1664610) or other pyridine derivatives.
By-products of the reaction, such as over-alkylated or incompletely reduced species.
Degradation products, for example, from oxidation of the alcohol or pyridine ring.
High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for impurity profiling. researchgate.net A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection would typically be by UV absorbance.
The quantitative analysis of these impurities is essential to control the quality of research-grade 3-(3-Pyridyl)-1-propanol Hydrochloride. This involves developing and validating an HPLC method capable of separating and quantifying each known impurity. The concentration of each impurity is then determined relative to the main compound.
Illustrative Table of Potential Impurities and their Limits:
| Compound Name | Structure | Potential Source | Typical Limit |
| 3-Cyanopyridine | C₆H₄N₂ | Starting Material | ≤ 0.1% |
| Pyridine-3-carbaldehyde | C₆H₅NO | Incomplete Reduction | ≤ 0.1% |
| 3-(3-Pyridyl)-1-propanal | C₈H₉NO | Oxidation Product | ≤ 0.15% |
In Vitro Mechanistic Investigations of 3 3 Pyridyl 1 Propanol Hydrochloride
Studies on Molecular Interaction Mechanisms in Cell-Free Systems
Currently, there is a lack of specific studies in the published scientific literature that detail the molecular interaction mechanisms of 3-(3-Pyridyl)-1-propanol Hydrochloride in cell-free systems. Such studies would typically involve investigating the compound's direct interactions with isolated molecular targets in a controlled environment devoid of living cells.
General chemical principles suggest that as a pyridyl alcohol, 3-(3-Pyridyl)-1-propanol possesses a pyridine (B92270) ring, which is a common heterocyclic structure in many biologically active molecules. nih.gov The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a Lewis base and a potential nucleophile that can interact with other molecules. echemi.com The alcohol group, in turn, can act as a proton donor or acceptor, facilitating hydrogen bonding and other interactions. echemi.com Pyridine itself can activate alcohols by acting as a proton acceptor, which increases the reactivity of the alcohol in various chemical reactions. echemi.com
Future research in cell-free systems could explore the potential of 3-(3-Pyridyl)-1-propanol Hydrochloride to engage in specific non-covalent and covalent interactions with isolated biomolecules to elucidate its primary molecular targets and mechanisms of action.
Enzyme Inhibition and Activation Studies in Isolated Biological Systems
Direct and specific studies on the inhibition or activation of isolated enzymes by 3-(3-Pyridyl)-1-propanol Hydrochloride are not extensively documented in the current body of scientific literature. However, insights can be drawn from studies on the metabolism of related compounds, which suggest potential interactions with enzyme systems.
The metabolism of many xenobiotics, including compounds with a pyridine ring, often involves the cytochrome P450 (CYP) family of enzymes. nih.govresearchgate.net These enzymes are crucial for the oxidation, reduction, and hydrolysis of a wide array of substances. youtube.com For instance, CYP enzymes are known to be involved in the metabolism of various drugs containing a pyridine moiety. youtube.com The potential for 3-(3-Pyridyl)-1-propanol Hydrochloride to act as a substrate, inhibitor, or inducer of specific CYP isozymes remains an area for future investigation. Mechanism-based inhibition of CYP enzymes, where a metabolite of the compound irreversibly binds to the enzyme, is a critical aspect to consider in such studies. nih.gov
Furthermore, studies on the enzymatic resolution of related compounds, such as β-(3-pyridyl)-DL-alanine, have utilized enzymes to separate stereoisomers, indicating that enzymes can indeed interact with 3-pyridyl structures. nih.gov The metabolic pathways of related alkaloids, such as myosmine (B191914), also point towards enzymatic conversions that produce various pyridyl compounds, although not specifically 3-(3-Pyridyl)-1-propanol. nih.gov
A summary of common cytochrome P450 enzymes and their functions is provided in the table below.
| Enzyme Family | Function | Examples of Substrates/Inhibitors/Inducers |
| CYP1A2 | Metabolism of caffeine, theophylline, and some antipsychotics. | Inhibited by fluvoxamine; Induced by smoking. |
| CYP2D6 | Metabolism of many antidepressants, antipsychotics, and beta-blockers. | Inhibited by fluoxetine, paroxetine; Substrates include codeine, metoprolol. |
| CYP2C9 | Metabolism of warfarin, phenytoin, and non-steroidal anti-inflammatory drugs (NSAIDs). | Inhibited by fluconazole; Induced by rifampin. |
| CYP2C19 | Metabolism of proton pump inhibitors (e.g., omeprazole) and clopidogrel. | Inhibited by omeprazole; Induced by rifampin. |
| CYP3A4 | Metabolism of a wide range of drugs, including statins, calcium channel blockers, and benzodiazepines. nih.gov | Inhibited by ketoconazole, grapefruit juice; Induced by St. John's Wort. youtube.com |
This table provides a general overview and is not specific to 3-(3-Pyridyl)-1-propanol Hydrochloride.
Structural Activity Relationship (SAR) Studies for Mechanistic Elucidation
While specific SAR studies for 3-(3-Pyridyl)-1-propanol Hydrochloride are not available, research on related pyridyl alcohols and pyridine derivatives offers valuable insights into how structural modifications can influence biological activity.
A study on the hypoglycemic activity of a series of pyridyl alcohols investigated the effects of altering the position of the methyl and alcohol side chains, the distance between the pyridine ring and the hydroxyl group, and the impact of additional substitutions. nih.gov For example, 3-(3-methyl-2-pyridyl)propan-1-ol demonstrated potent hypoglycemic activity. nih.gov This study highlights that the spatial arrangement of functional groups on the pyridine ring is a critical determinant of biological effect. nih.gov
A broader review of the structure-activity relationships of pyridine derivatives indicates that the presence and position of substituents such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can significantly enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the addition of halogen atoms or bulky groups tended to decrease this activity. nih.gov These findings underscore the importance of the pyridine scaffold in medicinal chemistry and how its decoration with different functional groups can modulate biological outcomes. nih.govresearchgate.netmdpi.com
The table below summarizes some general SAR findings for pyridine derivatives from the literature.
| Structural Modification | Impact on Antiproliferative Activity |
| Addition of -OCH3, -OH, -C=O, -NH2 groups | Enhanced activity nih.gov |
| Increasing the number of -OCH3 substituents | Decreased IC50 (increased activity) nih.gov |
| Addition of halogen atoms (Br, Cl, F) | Lower activity nih.gov |
| Addition of bulky groups | Lower activity nih.gov |
This table presents generalized SAR trends for pyridine derivatives and is not specific to 3-(3-Pyridyl)-1-propanol Hydrochloride.
Binding and Interaction Studies with Biomolecules (e.g., proteins, nucleic acids)
Specific in vitro studies detailing the binding and interaction of 3-(3-Pyridyl)-1-propanol Hydrochloride with biomolecules such as proteins and nucleic acids have not been reported in the scientific literature.
However, the chemical nature of the compound suggests potential for various types of interactions. The pyridine ring, being an aromatic heterocycle, could participate in π-π stacking interactions with the aromatic residues of proteins (e.g., phenylalanine, tyrosine, tryptophan) or the bases of nucleic acids. The nitrogen atom of the pyridine ring and the hydroxyl group of the propanol (B110389) side chain are capable of forming hydrogen bonds, which are fundamental to the specific binding of ligands to biological macromolecules.
Studies on the nitrosation of myosmine have investigated the formation of adducts with DNA and hemoglobin (Hb), which are covalent modifications of these biomolecules. nih.gov While no evidence was found for the formation of such adducts from myosmine in vivo, the in vitro reaction did produce an intermediate capable of pyridyloxobutylation. nih.gov This highlights the potential for pyridine-containing compounds to react with and modify biomolecules under certain conditions.
Future research employing techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography would be necessary to characterize the binding affinity, specificity, and mode of interaction of 3-(3-Pyridyl)-1-propanol Hydrochloride with specific protein or nucleic acid targets.
Patent Landscape and Intellectual Property in 3 3 Pyridyl 1 Propanol Hydrochloride Research
Analysis of Synthetic Process Patents for the Compound
The synthesis of 3-(3-Pyridyl)-1-propanol and its hydrochloride salt is a subject of considerable interest within the chemical and pharmaceutical industries, leading to the development and patenting of several manufacturing processes. A key objective in these patents is to devise cost-effective and efficient methods that are suitable for industrial-scale production.
One prominent patented method involves the reaction of 3-methylpyridine (B133936) with a strong base to form a 3-methylpyridine metal salt. google.com This intermediate is then reacted with an epoxy compound to yield the desired 3-(3-pyridyl)-1-propanol derivative. google.com This process is highlighted for its utility in producing pharmaceutical intermediates expediently and from inexpensive starting materials. google.com Variations of this process may specify the use of different strong bases, such as lithium, sodium, potassium, or magnesium halides, and various substituted or unsubstituted epoxy compounds. google.com
Another patented approach focuses on the reduction of a precursor molecule. For instance, processes have been developed that involve the reduction of 1-phenyl-3-methylamino-1-propen-1-one using reducing agents like sodium borohydride (B1222165) in the presence of acetic acid to produce 3-methylamino-1-phenyl-1-propanol, a related propanolamine (B44665) derivative. google.com While not a direct synthesis of 3-(3-Pyridyl)-1-propanol, the methodologies described in these patents for the reduction of propenones to propanols are relevant to the synthesis of pyridine-propanol derivatives.
The table below summarizes key aspects of patented synthetic routes for 3-(3-Pyridyl)-1-propanol and related compounds.
| Patent/Reference | Starting Materials | Key Reaction Steps | Noted Advantages |
| CA2314458A1 google.com | 3-Methylpyridine, Epoxy compound | 1. Reaction with a strong base to form a metal salt. 2. Reaction of the metal salt with an epoxy compound. | Utilizes inexpensive materials for expedient production of pharmaceutical intermediates. |
| US20040102651A1 google.com | Acetophenone, Ethyl formate, Methylamine (B109427) hydrochloride | 1. Claisen condensation. 2. Condensation with methylamine hydrochloride. 3. Reduction with sodium borohydride and acetic acid. | Provides a novel method for synthesizing a precursor for fluoxetine. |
| CN108586273B google.com | 1-Naphthol, 1,3-dibromo(iodo)acetone | 1. Alkylation. 2. Reduction with sodium borohydride. 3. Reaction with isopropylamine. 4. Salt formation with hydrochloric acid. | Avoids the use of genotoxic epichlorohydrin, making it safer and more environmentally friendly. |
Patents Related to Novel Applications as Chemical Precursors and Intermediates
The utility of 3-(3-Pyridyl)-1-propanol Hydrochloride as a building block in the synthesis of more complex molecules is a significant driver of its commercial and research interest. Patents in this area often claim not the compound itself, but its use in the preparation of active pharmaceutical ingredients (APIs) and other valuable chemical entities.
A notable application is its role as a precursor in the synthesis of tryptase inhibitors. google.com Tryptase is a serine protease implicated in allergic and inflammatory responses, making its inhibitors a target for drug development. The 3-(3-pyridyl)-1-propanol moiety can serve as a key structural component in these inhibitors.
Furthermore, derivatives of 3-(3-Pyridyl)-1-propanol are precursors to a range of pharmacologically active compounds. For example, the related compound 3-methylamino-1-phenyl-1-propanol is a key precursor in the synthesis of fluoxetine, a widely used antidepressant. google.com Patents in this domain cover the synthetic routes that utilize these propanol (B110389) derivatives to construct the final drug molecule. google.com
The versatility of the pyridine-propanol scaffold is also evident in patents for 3-aryloxy-3-substituted propanamines, which are potent inhibitors of both serotonin (B10506) and norepinephrine (B1679862) uptake. google.com The synthesis of these compounds can involve intermediates structurally related to 3-(3-Pyridyl)-1-propanol, highlighting the broad applicability of this chemical class as precursors in medicinal chemistry.
The following table outlines some of the patented applications of 3-(3-Pyridyl)-1-propanol and its derivatives as chemical intermediates.
| Patent/Reference | Application of Precursor | Target Compound/Class | Therapeutic Area |
| CA2314458A1 google.com | Intermediate for tryptase inhibitors | 4-(3-pyridyl)-1,2-butanediol derivatives | Allergy and Inflammation |
| US20040102651A1 google.com | Precursor for fluoxetine | Fluoxetine hydrochloride | Depression |
| US5023269A google.com | Precursor for 3-aryloxy-3-substituted propanamines | Serotonin and norepinephrine uptake inhibitors | Depression, Anxiety, Obesity |
Emerging Trends in Patenting Strategies for Pyridine-Propanol Derivatives
The patenting landscape for pyridine-propanol derivatives is continuously evolving, reflecting broader trends in the pharmaceutical and chemical industries. A significant trend is the focus on developing more environmentally friendly and safer synthetic processes. This includes avoiding the use of hazardous reagents, such as epichlorohydrin, which is known for its genotoxicity. google.com Patents describing "green" chemistry approaches often emphasize improved safety profiles and reduced environmental impact. google.com
Another emerging trend is the patenting of specific enantiomerically pure forms of pyridine-propanol derivatives. As the pharmacological activity of a drug can often be attributed to a single enantiomer, patents are increasingly focused on methods for asymmetric synthesis or chiral resolution to obtain optically pure compounds. google.com This strategy allows for the development of drugs with improved efficacy and reduced side effects.
Furthermore, there is a growing interest in patenting novel crystalline forms, or polymorphs, of pyridine-propanol derivatives and their salts. Different polymorphic forms of a compound can have distinct physical properties, such as solubility and stability, which can impact the bioavailability and shelf-life of a drug product. Patents in this area aim to protect these specific solid-state forms and their methods of preparation.
The scope of patent claims for pyridine (B92270) derivatives is also expanding to cover their use in treating a wider range of diseases. For instance, pyridine derivatives are being investigated and patented for their potential as SARM1 inhibitors for neurological disorders, MCHR1 antagonists, and inhibitors of GSK-3 for conditions like diabetes and neurodegenerative diseases. google.comgoogle.comgoogleapis.com This reflects a strategic move to maximize the intellectual property protection around a core chemical scaffold by exploring its utility across multiple therapeutic areas.
Future Research Directions and Unexplored Avenues for 3 3 Pyridyl 1 Propanol Hydrochloride
Development of Novel and Sustainable Synthetic Approaches
The future synthesis of 3-(3-Pyridyl)-1-propanol Hydrochloride will likely be guided by the principles of green chemistry, aiming to create more environmentally benign and efficient manufacturing processes. rasayanjournal.co.in Traditional synthetic routes for pyridine (B92270) derivatives can involve hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Future research should focus on adopting safer, more sustainable alternatives.
Several modern synthetic techniques, which have been successfully applied to other pyridine and pyrimidine (B1678525) compounds, could be adapted for 3-(3-Pyridyl)-1-propanol Hydrochloride. These include:
Microwave-assisted synthesis: This method can dramatically reduce reaction times from hours to minutes and increase product yields. nih.gov
Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step, which improves efficiency and reduces waste. rasayanjournal.co.inresearchgate.net
Use of green catalysts: Research into reusable and non-toxic catalysts, such as copper ferrite (B1171679) or activated fly ash, could provide more sustainable reaction pathways. researchgate.netbhu.ac.in
Solvent-free or green solvent reactions: The use of environmentally friendly solvents like water or ethanol, or conducting reactions without a solvent, can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.inijpsonline.com
By exploring these novel approaches, chemists can develop synthetic routes to 3-(3-Pyridyl)-1-propanol Hydrochloride that are not only more efficient but also align with the growing demand for sustainable chemical manufacturing.
Deeper Elucidation of Complex Reaction Mechanisms
A thorough understanding of the reaction mechanisms involved in the synthesis of 3-(3-Pyridyl)-1-propanol Hydrochloride is crucial for optimizing reaction conditions and improving yields. While various methods exist for synthesizing pyridine derivatives, detailed mechanistic studies for this specific compound are an area ripe for investigation. rsc.orgorganic-chemistry.org
Future research should aim to unravel the step-by-step processes of its formation. This could involve:
Kinetic studies: To determine the rate-determining steps and the influence of various parameters on the reaction rate.
Isolation and characterization of intermediates: Identifying transient species can provide a clearer picture of the reaction pathway.
Isotopic labeling studies: To trace the path of atoms throughout the reaction.
For instance, understanding the role of the base and nucleophile in multicomponent reactions, as has been explored for other pyridines, could lead to more controlled and selective syntheses. lnu.edu.cn Furthermore, investigating the behavior of reactive intermediates, such as those observed in other pyridine-related reactions, could reveal new ways to steer the reaction toward the desired product. acs.orgmdpi.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for accelerating research and development related to 3-(3-Pyridyl)-1-propanol Hydrochloride. By using advanced modeling techniques, scientists can predict the properties and behavior of this molecule and its derivatives before they are synthesized in the lab.
Future computational research could focus on:
Predicting physicochemical properties: Modeling can estimate properties such as solubility, stability, and reactivity, which can help in designing new experiments.
Guiding synthesis: Computational studies can help in understanding the reactivity of starting materials and in predicting the most likely reaction pathways, as has been done for other pyridine derivatives. nih.gov
Virtual screening of derivatives: By creating a virtual library of compounds based on the 3-(3-Pyridyl)-1-propanol scaffold, researchers can computationally screen for potential biological activity or specific material properties. This can help prioritize which derivatives to synthesize and test experimentally.
For example, density functional theory (DFT) has been used to assess the reactivity of aminopyridines, and similar approaches could be applied to 3-(3-Pyridyl)-1-propanol and its precursors. nih.gov Such predictive modeling can save significant time and resources in the discovery of new applications.
Exploration of New Applications in Materials Science and Chemical Engineering
The unique structure of 3-(3-Pyridyl)-1-propanol, containing both a pyridine ring and a hydroxyl group, suggests its potential as a building block for novel materials. solubilityofthings.com This remains a largely unexplored field of research for this particular compound.
Future investigations could explore its use in:
Polymer synthesis: The hydroxyl group can act as a site for polymerization, potentially leading to new classes of polymers with unique thermal or optical properties.
Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate with metal ions, making 3-(3-Pyridyl)-1-propanol a potential ligand for the creation of MOFs with applications in gas storage, separation, or catalysis.
Functional materials: The pyridine core is a component in materials used for light-emitting devices and molecular wires, suggesting that derivatives of 3-(3-Pyridyl)-1-propanol could be explored for similar applications in advanced electronics. rasayanjournal.co.in
High-nuclearity complexes: The development of synthetic routes to high-nuclearity metal complexes is an area of significant interest in materials chemistry, and pyridyl ligands often play a key role in their formation. uoa.gr
Systematic research into the coordination chemistry and polymerization reactions of 3-(3-Pyridyl)-1-propanol Hydrochloride could open up new avenues for its application in materials science and chemical engineering.
Integration of High-Throughput Methodologies in Research
To accelerate the discovery of new applications and derivatives of 3-(3-Pyridyl)-1-propanol Hydrochloride, the integration of high-throughput methodologies is essential. These techniques allow for the rapid synthesis and screening of a large number of compounds, significantly speeding up the research process.
Future research should leverage:
High-throughput synthesis: By employing techniques like modular click chemistry or automated parallel synthesis, researchers can create large libraries of derivatives based on the 3-(3-Pyridyl)-1-propanol scaffold. nih.gov This allows for the systematic exploration of how different functional groups affect the properties of the molecule.
High-throughput screening: Once a library of derivatives has been synthesized, it can be rapidly screened for a wide range of properties, such as biological activity against various targets or specific catalytic performance.
This combination of high-throughput synthesis and screening can quickly identify promising lead compounds for further development, making the research process more efficient and productive.
Compound Index
| Compound Name |
| 3-(3-Pyridyl)-1-propanol Hydrochloride |
| 3-Pyridinepropanol |
| Pyridine |
| Pyrimidine |
| Aminopyridine |
| 3-(3-Pyridyl)-1-propanol |
Future Research Directions for 3-(3-Pyridyl)-1-propanol Hydrochloride
| Research Area | Proposed Methodologies | Potential Outcomes |
|---|---|---|
| 10.1. Novel and Sustainable Synthetic Approaches | Microwave-assisted synthesis, multicomponent reactions, green catalysts, solvent-free reactions. rasayanjournal.co.innih.govresearchgate.net | More efficient, cost-effective, and environmentally friendly production methods. |
| 10.2. Deeper Elucidation of Complex Reaction Mechanisms | Kinetic studies, isolation of intermediates, isotopic labeling, computational modeling. lnu.edu.cnmdpi.com | Improved control over reaction selectivity and yield; development of novel catalytic systems. |
| 10.3. Advanced Computational Modeling for Predictive Chemistry | Density Functional Theory (DFT), virtual screening, molecular dynamics simulations. nih.gov | Rapid prediction of properties and bioactivity, guiding efficient experimental design. |
| 10.4. New Applications in Materials Science and Chemical Engineering | Polymerization studies, synthesis of metal complexes (e.g., MOFs), characterization of material properties. uoa.gr | Development of new polymers, functional materials for electronics, and catalysts. |
| 10.5. Integration of High-Throughput Methodologies | Automated parallel synthesis, modular click chemistry, high-throughput screening assays. nih.gov | Accelerated discovery of new derivatives with valuable biological or material properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Pyridyl)-1-propanol Hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reduction of a pyridine-containing ketone precursor. For example, pyridyl-propanol derivatives are often prepared by reducing 3-pyridylpropanone intermediates using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like THF or ethanol . Purity optimization (>97%) can be achieved through recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel and polar solvent systems (e.g., methanol:dichloromethane gradients). Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .
Q. How should researchers characterize the structural integrity of 3-(3-Pyridyl)-1-propanol Hydrochloride?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the pyridyl proton environment (δ 8.3–8.6 ppm for aromatic protons) and the propanol backbone (δ 3.5–4.0 ppm for -CH₂OH).
- FT-IR : Identify O-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z 173.64 (C₈H₁₂ClNO) .
- Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (±0.3% tolerance) .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions . Avoid exposure to oxidizing agents or high humidity during handling.
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for polar aprotic solvents?
- Methodological Answer : Conflicting solubility reports (e.g., in DMSO vs. DMF) may arise from crystallinity variations or trace impurities. Systematic testing under controlled conditions is advised:
- Prepare saturated solutions in anhydrous solvents at 25°C.
- Filter through 0.22 µm PTFE membranes.
- Quantify solubility via gravimetric analysis or UV-Vis calibration curves.
- Note: Solubility in DMSO is typically higher (~50 mg/mL) than in DMF (~30 mg/mL) due to stronger hydrogen-bond acceptor capacity .
Q. What strategies optimize the compound’s use as a chiral intermediate in asymmetric synthesis?
- Methodological Answer : The propanol moiety’s stereochemistry can be controlled via:
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) in organic solvents to enantioselectively esterify the alcohol.
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinones) during synthesis, followed by cleavage under mild acidic conditions.
- Catalytic Asymmetric Reduction : Employ chiral catalysts like BINAP-Ru complexes for ketone precursor reduction (e.g., Noyori-type hydrogenation) .
Q. How does the pyridyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The 3-pyridyl substituent acts as a directing group in metal-catalyzed reactions:
- Buchwald-Hartwig Amination : Pd(OAc)₂/XPhos catalysts enable C-N bond formation at the pyridine’s β-position.
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids in toluene/water (2:1) at 80°C for biaryl synthesis.
- Limitation : The nitrogen lone pair may coordinate to metals, requiring excess ligand (e.g., PPh₃) to prevent catalyst poisoning .
Q. What analytical techniques detect degradation products under accelerated stability testing?
- Methodological Answer : Subject the compound to stress conditions (40°C/75% RH for 4 weeks) and analyze using:
- HPLC-MS : Monitor for peaks corresponding to pyridine-N-oxide (oxidation) or dehydrated derivatives (elimination).
- TGA/DSC : Identify thermal decomposition events (onset ~180°C).
- ¹H NMR : Track disappearance of -OH and pyridyl proton signals .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in catalytic hydrogenation reactions?
- Methodological Answer :
- Ventilation : Use explosion-proof fume hoods to manage H₂ gas.
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Waste Disposal : Quench reaction mixtures with ice-cold water before transferring to halogenated waste containers.
- Emergency Response : For spills, neutralize with 5% acetic acid and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
